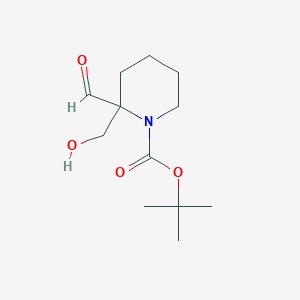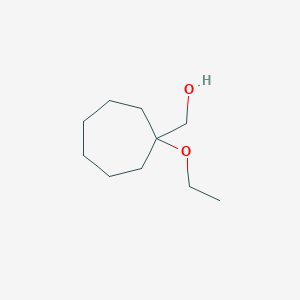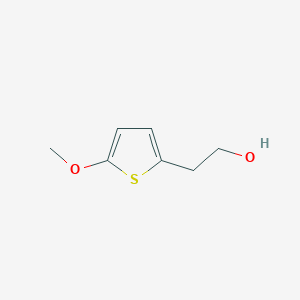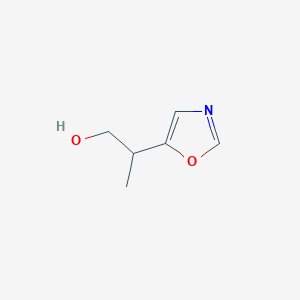
2-(1,3-Oxazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Oxazol-5-yl)propan-1-ol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound has a hydroxyl group attached to the propyl chain, making it an alcohol derivative of oxazole. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazol-5-yl)propan-1-ol can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method includes the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs₂CO₃), which allows the synthesis of 2-aryl-5-alkyl-substituted oxazoles in a single step .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of palladium-catalyzed direct arylation and alkenylation reactions. These methods are regio- and stereospecific and can tolerate a wide range of functional groups . The use of ionic liquids as solvents has also been reported to improve the yield and purity of oxazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Oxazol-5-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The oxazole ring can be reduced using hydrogenation reactions in the presence of catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Produces 2-(1,3-Oxazol-5-yl)propanal.
Reduction: Produces 2-(1,3-Oxazol-5-yl)propan-1-amine.
Substitution: Produces 2-(1,3-Oxazol-5-yl)propyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-(1,3-Oxazol-5-yl)propan-1-ol has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various biologically active compounds . In medicinal chemistry, oxazole derivatives are explored for their antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . The compound is also used in the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2-(1,3-Oxazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,5-Dihydro-1,3-oxazol-2-yl)propan-1-ol
- 2-(2-Ethyl-1,3-oxazol-5-yl)propan-1-ol
Uniqueness
2-(1,3-Oxazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives. The presence of the hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
2-(1,3-oxazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NO2/c1-5(3-8)6-2-7-4-9-6/h2,4-5,8H,3H2,1H3 |
Clave InChI |
HWJYYVAANYXGBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C1=CN=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


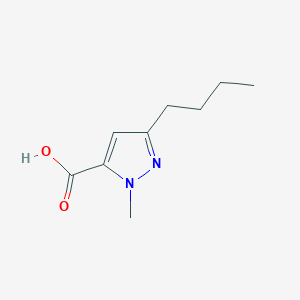
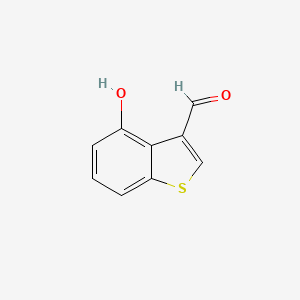
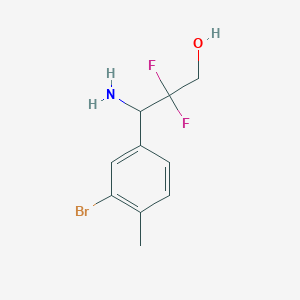
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
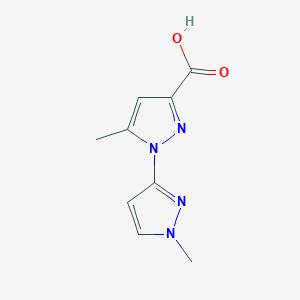
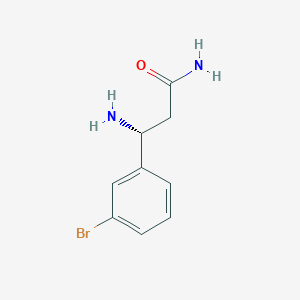


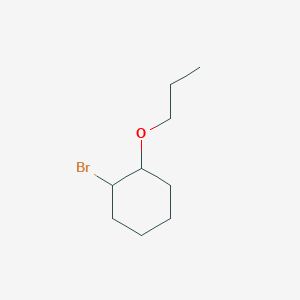
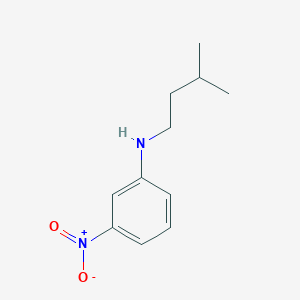
![Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate](/img/structure/B13302985.png)
